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Compound of Interest

Compound Name: 2,2-dichloroPropanamide

Cat. No.: B15341423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted Nuclear

Magnetic Resonance (NMR) spectra of 2,2-dichloropropanamide. This document is intended

to serve as a valuable resource for researchers and scientists engaged in drug development

and chemical analysis, offering detailed spectral data, experimental protocols, and visual

representations to facilitate a deeper understanding of the molecule's structural characteristics.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2,2-dichloropropanamide is characterized by two distinct

signals corresponding to the methyl protons and the amide protons. The chemical shifts are

influenced by the electron-withdrawing effects of the two chlorine atoms and the amide group.

Signal
Predicted Chemical
Shift (δ) ppm

Multiplicity Integration

-CH₃ 2.45 Singlet 3H

-NH₂ 7.35, 7.65 Broad Singlets 2H

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 2,2-dichloropropanamide reveals three signals

corresponding to the three carbon atoms in the molecule. The chemical shifts are significantly
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influenced by the attached functional groups and halogen atoms.

Carbon Atom Predicted Chemical Shift (δ) ppm

-CH₃ 33.5

-CCl₂- 85.0

-CO-NH₂ 169.5

Experimental Protocols
While the data presented here is predicted, a standard experimental protocol for the acquisition

of NMR spectra for a small organic molecule like 2,2-dichloropropanamide would typically

involve the following steps:

Sample Preparation:

Dissolution: Approximately 5-25 mg of the solid 2,2-dichloropropanamide sample would be

dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl

Sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent is critical to avoid interference from

protonated solvent signals in the ¹H NMR spectrum.

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample

solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into

a clean, dry 5 mm NMR tube.[1][3]

Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is often

added to the solvent to provide a reference signal at 0.00 ppm for calibrating the chemical

shift scale.[1]

Data Acquisition:

Instrumentation: The NMR spectra would be acquired on a high-resolution NMR

spectrometer, typically operating at a field strength of 300 MHz or higher.

¹H NMR Parameters:
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Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.[4]

Acquisition Time: The acquisition time is generally set between 2 to 4 seconds.[5]

Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 8 to 16)

are acquired and averaged.[5]

Pulse Width: A 90° pulse is commonly used for quantitative analysis.[5]

¹³C NMR Parameters:

Spectral Width: The spectral width for ¹³C NMR is significantly larger, typically ranging from

0 to 220 ppm.[6][7]

Acquisition Time: An acquisition time of 1 to 2 seconds is common.

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of

scans (often several hundred to thousands) is required to obtain a spectrum with an

adequate signal-to-noise ratio.[8]

Proton Decoupling: To simplify the spectrum and enhance signal intensity through the

Nuclear Overhauser Effect (NOE), the ¹H nuclei are typically decoupled from the ¹³C nuclei

during acquisition.[8]

Predicted NMR Spectra and Molecular Structure
Relationship
The following diagram illustrates the chemical structure of 2,2-dichloropropanamide and the

logical relationship between its constituent atoms and the predicted NMR signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.nanalysis.com/nmready-blog/2021/6/21/nmr-acquisition-parameters-and-qnmr
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Quantitative_NMR_(Larive_and_Korir)/02%3A_Practical_Aspects_of_Q-NMR/2.04%3A_How_do_I_choose_the_right_acquisition_parameters_for_a_quantitative_NMR_measurement
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Quantitative_NMR_(Larive_and_Korir)/02%3A_Practical_Aspects_of_Q-NMR/2.04%3A_How_do_I_choose_the_right_acquisition_parameters_for_a_quantitative_NMR_measurement
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Quantitative_NMR_(Larive_and_Korir)/02%3A_Practical_Aspects_of_Q-NMR/2.04%3A_How_do_I_choose_the_right_acquisition_parameters_for_a_quantitative_NMR_measurement
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://www.benchchem.com/product/b15341423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15341423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,2-Dichloropropanamide

Predicted ¹H NMR Signals

Predicted ¹³C NMR Signals

C¹

C²

H

H

H

δ ≈ 33.5 ppm

C³

Cl

Cl

δ ≈ 85.0 ppm

O

N

δ ≈ 169.5 ppm

H

H

δ ≈ 2.45 ppm
(s, 3H)

δ ≈ 7.35, 7.65 ppm
(br s, 2H)

Click to download full resolution via product page

Caption: Molecular structure of 2,2-dichloropropanamide and its predicted NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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